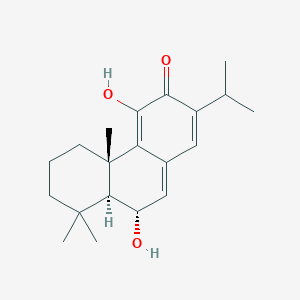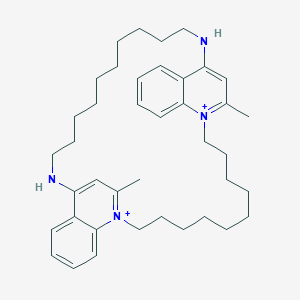
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone, also known as BHPP, is a chemical compound that has received attention from the scientific community due to its potential applications in various fields. BHPP belongs to the class of hexahydrophenanthridinones, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is not fully understood, but it is believed to involve the modulation of ion channels, particularly voltage-gated sodium channels. 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to inhibit the activity of these channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition may underlie the anticonvulsant and analgesic properties of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone.
Biochemical and Physiological Effects:
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of inflammation, and the reduction of oxidative stress. 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have anti-cancer properties, although the mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is its diverse biological activities, which make it a promising compound for further study. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is relatively easy to synthesize using standard laboratory techniques. However, one limitation of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is its low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the complex stereochemistry of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone may make it difficult to synthesize enantiomerically pure compounds.
Future Directions
There are several future directions for the study of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone. One area of interest is the development of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone, particularly its effects on ion channels and neuronal excitability. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone may have potential applications in the development of novel materials, such as organic semiconductors and optoelectronic devices. Overall, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is a promising compound with a range of potential applications in various fields.
Synthesis Methods
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde or ketone. Other methods include the reduction of the corresponding ketone or the cyclization of an appropriate precursor. The synthesis of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is challenging due to the presence of multiple stereocenters, which requires careful control of reaction conditions.
Scientific Research Applications
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential as a neuroprotective agent and as a modulator of ion channels. In materials science, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential as a building block for the synthesis of novel materials.
properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-benzyl-1,2,3,4,4a,10b-hexahydrophenanthridin-6-one |
InChI |
InChI=1S/C20H21NO/c22-20-18-12-5-4-10-16(18)17-11-6-7-13-19(17)21(20)14-15-8-2-1-3-9-15/h1-5,8-10,12,17,19H,6-7,11,13-14H2 |
InChI Key |
AAXLQXDLFFOZKI-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Canonical SMILES |
C1CCC2C(C1)C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)



![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)




![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)

